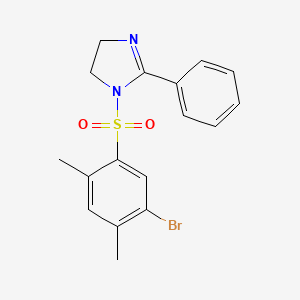![molecular formula C15H18O4 B2422340 7,8-二羟基-4'-甲基螺[色满-2,1'-环己烷]-4-酮 CAS No. 924769-66-4](/img/structure/B2422340.png)
7,8-二羟基-4'-甲基螺[色满-2,1'-环己烷]-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-Dihydroxy-4’-methylspiro[chroman-2,1’-cyclohexan]-4-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of the larger family of chroman derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
科学研究应用
7,8-Dihydroxy-4’-methylspiro[chroman-2,1’-cyclohexan]-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
Target of Action
The primary targets of 7,8-Dihydroxy-4’-methylspiro[chroman-2,1’-cyclohexan]-4-one (DHMC) are the neurotrophic factors in the hypothalamus . These factors play a crucial role in the development and function of neurons, thereby influencing various physiological and behavioral parameters .
Mode of Action
DHMC interacts with its targets by modulating the expression of neurotrophic factors in the hypothalamus . This modulation results in changes in physiological and behavioral parameters, such as reduced fasting blood glucose levels and anxiolytic effects .
Biochemical Pathways
The affected biochemical pathway involves the expression of vascular endothelial growth factor (VEGF) . VEGF is a signal protein that stimulates the formation of blood vessels. DHMC increases the gene expression levels of VEGF, which correlates with the reduced fasting glucose levels .
Pharmacokinetics
It is known that coumarins, the class of compounds to which dhmc belongs, have high bioavailability, low molecular weight, and simple processes for synthesis .
Result of Action
The action of DHMC leads to several molecular and cellular effects. It reduces fasting blood glucose levels and produces anxiolytic behavior . Although no differences were found in hypothalamic or hippocampal adult neurogenesis, DHMC increased gene expression levels of VEGF .
Action Environment
The action, efficacy, and stability of DHMC can be influenced by various environmental factors. For instance, physical activity has been shown to enhance the effects of DHMC, leading to additional anxiolytic behavior . .
生化分析
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactions. In a study, it was found that the compound reduced fasting blood glucose levels in mice This suggests that it may interact with enzymes and proteins involved in glucose metabolism
Cellular Effects
The compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been observed to reduce fasting blood glucose levels and produce anxiolytic behavior in mice . This suggests that it influences cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the compound has been observed to have long-term effects on cellular function. For instance, in a study involving mice, the compound was administered over a 29-day period, during which it was found to reduce fasting blood glucose levels . This suggests that the compound is stable and does not degrade significantly over time.
Metabolic Pathways
The compound is likely involved in various metabolic pathways, given its observed effects on fasting blood glucose levels
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydroxy-4’-methylspiro[chroman-2,1’-cyclohexan]-4-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of green solvents and catalysts are often employed to make the process more efficient and environmentally friendly.
化学反应分析
Types of Reactions
7,8-Dihydroxy-4’-methylspiro[chroman-2,1’-cyclohexan]-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives.
相似化合物的比较
Similar Compounds
7,8-Dihydroxy-4-methylcoumarin: Shares the dihydroxy and methyl groups but lacks the spirocyclic structure.
6,7-Dihydroxycoumarin: Similar hydroxylation pattern but different overall structure.
4-Methylumbelliferone: Contains a methyl group and hydroxyl groups but differs in the position and overall structure.
Uniqueness
7,8-Dihydroxy-4’-methylspiro[chroman-2,1’-cyclohexan]-4-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
7,8-dihydroxy-4'-methylspiro[3H-chromene-2,1'-cyclohexane]-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-9-4-6-15(7-5-9)8-12(17)10-2-3-11(16)13(18)14(10)19-15/h2-3,9,16,18H,4-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDYFLSGOKWBID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)CC(=O)C3=C(O2)C(=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2422257.png)
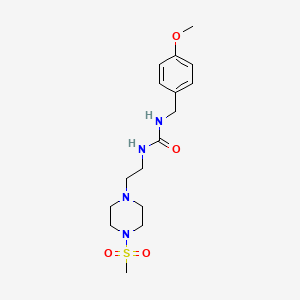
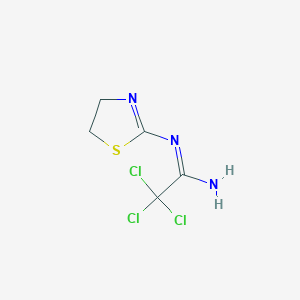
![4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2422261.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2422264.png)
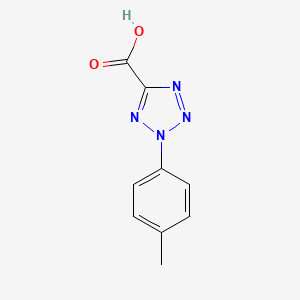

![4-[(4-Chlorobenzyl)amino]benzohydrazide](/img/structure/B2422270.png)
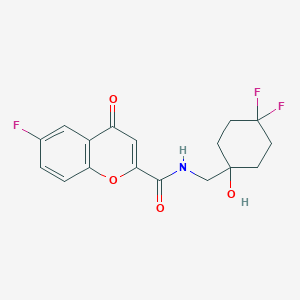
![2-(((1S,2S,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)ethyl acetate](/img/structure/B2422273.png)

![2-(2-(indolin-1-yl)-2-oxoethoxy)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2422277.png)
